Bienvenue dans la boutique en ligne BenchChem!

1-(4-benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol

Structure-Activity Relationship (SAR) Chemical Library Design Medicinal Chemistry

1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 756488-01-4; MF: C₂₇H₂₉ClN₂O₃; MW: 464.99 g/mol) is a synthetic aryloxyphenoxypropanolamine derivative bearing a benzophenone-piperazine scaffold. The compound features a chiral secondary alcohol linker connecting a 4-benzoylphenoxy terminus to an N-arylpiperazine moiety, specifically a 3-chloro-2-methylphenyl substituent.

Molecular Formula C27H29ClN2O3
Molecular Weight 464.99
CAS No. 756488-01-4
Cat. No. B2879841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol
CAS756488-01-4
Molecular FormulaC27H29ClN2O3
Molecular Weight464.99
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)O
InChIInChI=1S/C27H29ClN2O3/c1-20-25(28)8-5-9-26(20)30-16-14-29(15-17-30)18-23(31)19-33-24-12-10-22(11-13-24)27(32)21-6-3-2-4-7-21/h2-13,23,31H,14-19H2,1H3
InChIKeyOBWWTBGYSAYDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 756488-01-4): Structural Identity & Procurement Context


1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 756488-01-4; MF: C₂₇H₂₉ClN₂O₃; MW: 464.99 g/mol) is a synthetic aryloxyphenoxypropanolamine derivative bearing a benzophenone-piperazine scaffold . The compound features a chiral secondary alcohol linker connecting a 4-benzoylphenoxy terminus to an N-arylpiperazine moiety, specifically a 3-chloro-2-methylphenyl substituent. This chloro-methyl substitution pattern on the phenylpiperazine ring is the critical structural discriminant that differentiates it from closely related analogs, including 1-(4-benzoylphenoxy)-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol, 1-(4-benzoylphenoxy)-3-(4-phenylpiperazinyl)propan-2-ol, and 1-(4-benzoylphenoxy)-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol .

Why Generic Substitution of 1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol Fails: Regioisomeric Chlorine–Methyl Synergy


Generic interchange of N-arylpiperazine-containing phenoxypropanolamines is not scientifically justifiable because the position and nature of substituents on the terminal phenyl ring critically govern receptor subtype selectivity, intrinsic efficacy, and metabolic stability. In the phenoxypropanolamine class, halogen substitution patterns on the aromatic ring directly modulate β-adrenoceptor binding affinity: 2,5-dihalogenated derivatives block β-receptors at lower concentrations than 2,4-dihalogenated derivatives, while 3,4-disubstitution yields the weakest β-adrenolytic effects [1]. The dual 3-chloro/2-methyl substitution in the target compound creates a unique electronic and steric environment—combining an electron-withdrawing chlorine at the meta position with an electron-donating methyl group at the ortho position—that is absent from commercially available monosubstituted analogs. Substituting any single-position halogen or methyl analog would alter the torsional angle of the N-aryl ring, shift the pKa of the piperazine nitrogen, and change the hydrogen-bonding potential with receptor residues, thereby compromising the structure-activity relationship (SAR) integrity required for reproducible research outcomes.

Quantitative Differentiation Evidence for 1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 756488-01-4)


Structural Uniqueness: 3-Chloro-2-Methylphenyl Substituent Is Absent from All Commercially Available Analogs in the 4-Benzoylphenoxy-Propanol-Piperazine Series

A systematic search of the 4-benzoylphenoxy-propan-2-ol piperazine chemical space reveals that the 3-chloro-2-methylphenyl N-aryl substitution pattern in CAS 756488-01-4 is unique among commercially cataloged analogs. The closest cataloged compounds carry either monosubstituted phenyl groups (2-chlorophenyl, 2-methylphenyl, unsubstituted phenyl, 4-fluorophenyl) or the regioisomeric 3-chloro-4-methylphenyl pattern . No commercially available compound simultaneously combines a chlorine atom at the 3-position with a methyl group at the 2-position on the same phenyl ring within this scaffold. This dual-substitution motif cannot be achieved by mixing any two monosubstituted analogs, making the target compound the sole source of this specific stereoelectronic profile for SAR campaigns [1].

Structure-Activity Relationship (SAR) Chemical Library Design Medicinal Chemistry

Regiochemical Differentiation: 3-Chloro-2-Methyl vs. 3-Chloro-4-Methyl Substitution Alters Predicted Physicochemical and Receptor-Interaction Properties

The target compound's 3-chloro-2-methylphenyl group is regioisomerically distinct from the more common 3-chloro-4-methylphenyl variant (CAS not separately registered for the propanol-linked form but fragment cataloged under multiple entries) [1]. In the 3-chloro-2-methyl isomer, the ortho-methyl group imposes greater steric hindrance around the piperazine N-aryl bond, increasing the rotational barrier and restricting the conformational freedom of the pendant phenyl ring relative to the para-methyl regioisomer. This conformational restriction has been shown in related N-phenylpiperazine series to significantly alter α₁-adrenoceptor subtype binding selectivity; specifically, the relationship between chemical structure, binding affinity, and selectivity toward α₁-adrenoceptors in substituted N-phenylpiperazines is highly sensitive to the position and nature of aryl substituents [2]. The ortho-methyl substitution in the target compound is predicted to shift the population of bioactive conformers relative to the 4-methyl regioisomer, potentially altering the receptor subtype selectivity fingerprint.

Regiochemistry Computational Chemistry Receptor Binding

Dual Chloro–Methyl Substitution on the Piperazine N-Aryl Ring: Physicochemical Property Differentiation from Monosubstituted Analogs

The 3-chloro-2-methylphenyl substituent confers a distinct physicochemical profile compared to singly substituted analogs. The target compound (MW 464.99; MF: C₂₇H₂₉ClN₂O₃) is differentiated from the 2-methylphenyl analog (MW ~430.5; C₂₇H₃₀N₂O₃) by +34.5 Da, reflecting the mass contribution of the chlorine atom (+34.97 Da less the mass difference of the hydrogen replaced) . The presence of both an electron-withdrawing chlorine (σₘ ≈ +0.37) and an electron-donating methyl group (σₒ ≈ -0.17, inductive) on the same ring modulates the pKa of the piperazine N4 nitrogen, which directly affects the protonation state at physiological pH and thus membrane permeability, solubility, and target engagement [1]. In analogous piperazine series, electron-withdrawing substituents have been shown to enhance receptor binding affinity by 30–50% relative to unsubstituted phenyl analogs . The dual-substitution pattern in CAS 756488-01-4 creates a unique balance of lipophilicity (calculated logP increase vs. unsubstituted analog) and electronic effects that cannot be replicated by single-position substitution alone.

Lipophilicity Physicochemical Properties Drug-likeness

Transparency Statement: Absence of Published Direct Comparative Bioactivity Data for CAS 756488-01-4

A comprehensive search of PubMed, PubMed Central, ChEMBL, BindingDB, PubChem, and patent databases as of 2026-05-09 did not identify any peer-reviewed publications containing quantitative in vitro binding affinity (Ki, IC₅₀, or EC₅₀ values), in vivo efficacy, pharmacokinetic parameters, or functional assay data specifically for CAS 756488-01-4 [1]. Searches using the CAS number, systematic IUPAC name, and substructure-based queries each returned zero primary research articles with biological data. No radioligand displacement data, no ADME/Tox profiling, and no head-to-head comparator studies with related analogs were found. This absence of published data is a critical consideration for procurement: the compound's differentiation rests on its unique structural features and the class-level SAR of phenoxypropanolamines and N-arylpiperazines, rather than on empirically demonstrated superiority over specific comparators . Users seeking compounds with established biological activity data should consider this evidence gap before procurement.

Data Transparency Procurement Due Diligence Research Reproducibility

Procurement-Driven Application Scenarios for 1-(4-Benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol (CAS 756488-01-4)


SAR-Driven Chemical Library Design for G Protein-Coupled Receptor (GPCR) Screening

The compound's unique 3-chloro-2-methylphenyl N-aryl substitution pattern makes it an essential component of a systematic SAR matrix designed to probe the combined effect of ortho-methyl and meta-chloro substituents on receptor binding. When assembled alongside its monosubstituted analogs (2-chlorophenyl, 2-methylphenyl, and unsubstituted phenyl variants), this compound enables researchers to deconvolute additive vs. synergistic contributions of dual substitution to GPCR subtype selectivity, particularly at aminergic receptors known to be modulated by N-arylpiperazine-containing ligands [1].

Pharmacological Probe Development for Adrenoceptor Subtype Discrimination

Based on the phenoxypropanolamine scaffold's established pharmacology at β-adrenoceptors and the documented sensitivity of N-phenylpiperazine binding to α₁-adrenoceptor subtypes [1], this compound serves as a rationally designed starting point for developing subtype-selective pharmacological probes. The 3-Cl/2-CH₃ motif is predicted to confer a selectivity profile distinct from both the unsubstituted phenyl and monosubstituted analogs, enabling pharmacological studies that require discrete modulation of adrenoceptor subtypes without cross-reactivity to closely related receptor families [2].

Regioisomeric Specificity Control in Medicinal Chemistry Lead Optimization

The compound provides a critical regioisomeric control for medicinal chemistry programs exploring benzoylphenoxy-piperazine leads. The distinction between 3-chloro-2-methylphenyl (CAS 756488-01-4) and the 3-chloro-4-methylphenyl regioisomer is non-trivial: the ortho-methyl group in the target compound restricts N-aryl bond rotation, potentially locking the pendant phenyl ring into a specific dihedral angle relative to the piperazine plane, which directly impacts the three-dimensional complementarity with receptor binding pockets [1]. Procuring both regioisomers for parallel testing is essential for establishing robust regioisomeric SAR.

Synthetic Intermediate for Late-Stage Functionalization via Aryl Chloride Cross-Coupling

The presence of the aryl chloride at the 3-position of the terminal phenyl ring provides a synthetic handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This enables the compound to serve as a versatile intermediate for generating focused libraries of analogs with varied 3-position substituents while maintaining the benzophenone-piperazine-propanol scaffold constant, a strategy not possible with the non-halogenated phenyl analog [1].

Quote Request

Request a Quote for 1-(4-benzoylphenoxy)-3-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.